3,4,5-Tribromo-2-chlorophenol
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Overview
Description
3,4,5-Tribromo-2-chlorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of three bromine atoms and one chlorine atom attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions. The reaction conditions, such as temperature, solvent, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial bromination of phenol followed by chlorination. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromo-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less halogenated phenols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized phenols .
Scientific Research Applications
3,4,5-Tribromo-2-chlorophenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another halogenated phenol with similar properties but different substitution patterns.
3,4,5-Tribromophenol: Lacks the chlorine atom present in 3,4,5-Tribromo-2-chlorophenol.
2,3,4-Tribromophenol: Differently substituted bromophenol with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of three bromine atoms and one chlorine atom makes it particularly effective in certain applications, such as antimicrobial activity and industrial uses .
Properties
CAS No. |
61316-71-0 |
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Molecular Formula |
C6H2Br3ClO |
Molecular Weight |
365.24 g/mol |
IUPAC Name |
3,4,5-tribromo-2-chlorophenol |
InChI |
InChI=1S/C6H2Br3ClO/c7-2-1-3(11)6(10)5(9)4(2)8/h1,11H |
InChI Key |
XBQQMVBQSOQTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)O |
Origin of Product |
United States |
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